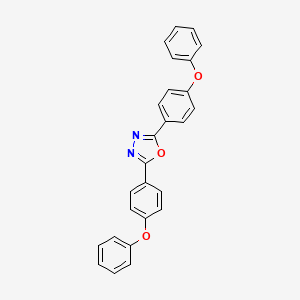

2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

151426-53-8 |

|---|---|

Molecular Formula |

C26H18N2O3 |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

2,5-bis(4-phenoxyphenyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C26H18N2O3/c1-3-7-21(8-4-1)29-23-15-11-19(12-16-23)25-27-28-26(31-25)20-13-17-24(18-14-20)30-22-9-5-2-6-10-22/h1-18H |

InChI Key |

OMTSIYZBDVQLOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)OC5=CC=CC=C5 |

Origin of Product |

United States |

Polymerization and Advanced Polymeric Systems Incorporating 2,5 Bis 4 Phenoxyphenyl 1,3,4 Oxadiazole Moieties

Synthesis of Poly(1,3,4-oxadiazoles)

The synthesis of poly(1,3,4-oxadiazoles) can be achieved through several established methods. A primary route involves the direct polycondensation of dicarboxylic acids with hydrazine (B178648) salts (such as hydrazine sulfate) in a condensing agent and solvent like poly(phosphoric acid) (PPA) or a mixture of oleum (B3057394) and sulfonic acids. researchgate.netresearchgate.net In the context of the target moiety, a homopolymer, poly[2,5-bis(4-phenoxyphenyl)-1,3,4-oxadiazole], would be synthesized from the one-pot reaction of 4,4'-oxybis(benzoic acid) and hydrazine sulfate (B86663) in PPA at elevated temperatures.

Another significant method is the thermal or chemical cyclodehydration of pre-formed polyhydrazides. utar.edu.my This two-step process involves first creating a polyhydrazide via low-temperature solution polycondensation of a dihydrazide with a diacid chloride. The resulting polyhydrazide is then converted to the final poly(1,3,4-oxadiazole) by heating, typically at temperatures between 170–280°C, which eliminates water to form the stable oxadiazole ring.

A third versatile approach, particularly for poly(arylene ether-oxadiazole)s, is nucleophilic aromatic substitution polycondensation. nih.govresearchgate.net This reaction typically involves a pre-formed oxadiazole-containing monomer with activated leaving groups, such as 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole, which reacts with various aromatic bisphenols. nih.govresearchgate.net The electron-withdrawing nature of the oxadiazole ring activates the fluoro-groups toward displacement, driving the formation of ether linkages and yielding high molecular weight polymers. nih.gov This method allows for the strategic introduction of flexible ether bonds into the rigid polymer backbone, significantly improving solubility and processability. nih.gov

Copolymerization Strategies for Tailored Macromolecular Architectures

Copolymerization is a powerful tool used to tailor the properties of polyoxadiazoles to meet the specific demands of advanced applications. By combining monomers containing the this compound unit with other monomers, a wide range of macromolecular architectures with fine-tuned thermal, mechanical, and functional properties can be achieved.

One common strategy is the synthesis of random copolymers. For example, a dicarboxylic acid containing the target oxadiazole moiety, such as 2,5-bis(4-carboxyphenyl)-1,3,4-oxadiazole, can be copolymerized with other aromatic dicarboxylic acids and various aromatic diamines. nih.govnycu.edu.twnih.gov This approach allows for the creation of polyamides with a controlled balance of rigidity from the oxadiazole segments and processability from the co-monomers. The Yamazaki phosphorylation reaction is a frequently used method for this type of direct polycondensation, employing triphenyl phosphite (B83602) and pyridine (B92270) as condensing agents in a solvent like N-methyl-2-pyrrolidone (NMP). nih.gov

Block copolymers can also be fabricated to create materials with distinct phase-separated morphologies. This can be achieved by synthesizing functional oligomers of the oxadiazole polymer that are then reacted with other pre-formed polymer blocks. Such architectures are useful in applications requiring specific surface properties or self-assembling nanostructures.

Furthermore, functional copolymers can be designed to introduce specific properties, such as electronic conductivity or photoreactivity. Research has shown the synthesis of copolymers incorporating oxadiazole units with moieties like vinyl carbazoles or oligothiophenes to modulate the resulting polymer's light-emitting characteristics. bit.edu.cnmetu.edu.tr

Integration into High-Performance Polymer Backbones

The this compound structure is an exemplary building block for high-performance polymers, a class of materials valued for their exceptional thermal stability and mechanical strength. nih.gov Aromatic polymers containing heterocyclic rings like 1,3,4-oxadiazole (B1194373) are known for their high thermal resistance, hydrolytic stability, and low dielectric constants. researchgate.netnih.gov The integration of this rigid, planar heterocyclic system into the polymer backbone severely restricts segmental motion, leading to very high glass transition temperatures (Tg) and excellent thermal stability. nycu.edu.tw

Aromatic polyamides and polyimides are quintessential high-performance polymers. researchgate.netnycu.edu.tw By synthesizing these polymers using monomers containing the pre-formed this compound ring, materials with superior properties can be obtained. For instance, polyamides derived from an oxadiazole-containing diacid and various aromatic diamines exhibit high Tg values and decomposition temperatures often exceeding 500°C. nycu.edu.tw The phenoxy groups provide flexible ether linkages, which disrupt chain packing and enhance solubility in organic solvents, thereby improving processability without significantly compromising the outstanding thermal properties. nycu.edu.tw

The table below presents typical thermal properties for high-performance aromatic polyamides containing various bulky, rigid backbone structures, illustrating the performance levels achievable by integrating moieties like the target oxadiazole unit.

| Polymer Backbone Structure | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (Td10, °C, in N₂) | Reference |

|---|---|---|---|

| Polyamide with Spirobifluorene Unit | 234–306 | 535–593 | nycu.edu.tw |

| Polyamide with Pendant Adamantane Group | 254–294 | >500 | documentsdelivered.com |

| Poly(ether-oxadiazole) with Benzimidazole (B57391) Pendants | >250 (Decomposition Start) | >410 | nih.gov |

| Polyamide with Hydantoin Derivatives | 130–155 | 325–415 | researchgate.net |

| Poly(arylene ether oxadiazole)s | 187-211 | >400 | researchgate.net |

Fabrication of Polymeric Composites and Hybrid Materials

Polymers incorporating the this compound moiety serve as excellent matrices for advanced composite and hybrid materials. Their inherent thermal stability, mechanical robustness, and chemical resistance make them suitable for combination with various reinforcing fillers to create materials for demanding environments, such as in the aerospace industry. nih.gov

One major application is in fiber-reinforced composites. Polyoxadiazole polymers can be spun into fibers or used as a resin matrix for reinforcing fibers like carbon or glass fibers. researchgate.netgoogle.com Research into carbon fibers derived from polyoxadiazole precursors has demonstrated their potential for creating composites with high electrical conductivity and mechanical strength. researchgate.net Composite fibers can also be produced by solution blending a polyoxadiazole with a more flexible polymer before spinning, resulting in materials with tailored properties such as improved dyeability. google.com

Nanocomposites represent another important class of materials. Polyoxadiazoles can be reinforced with nanoscale fillers like carbon nanotubes (CNTs) or carbon black (CB) to enhance mechanical and electrical properties. researchgate.netscispace.com An effective method for creating a homogeneous dispersion of the filler is the in situ polymerization of the oxadiazole monomers in the presence of the nanoparticles. researchgate.netscispace.com This technique can involve functionalizing the surface of the nanoparticles to anchor the growing polymer chains, ensuring strong interfacial adhesion between the polymer matrix and the filler. scispace.com Such nanocomposites exhibit high storage moduli (up to 4 GPa at 300°C) and can operate at temperatures as high as 470°C. researchgate.net

Hybrid materials, which combine synthetic polymers with biological macromolecules, are also an area of interest. mdpi.com Copolymers consisting of a polyoxadiazole block and a polypeptide block could lead to novel bio-based materials with unique self-assembly characteristics and functionalities. mdpi.com

Spectroscopic and Structural Elucidation of 2,5 Bis 4 Phenoxyphenyl 1,3,4 Oxadiazole

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the structure of novel compounds. Techniques such as NMR, IR, Raman, Mass Spectrometry, and UV-Visible spectroscopy each offer unique insights into the molecular architecture of 2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be inferred from closely related 2,5-diaryl-1,3,4-oxadiazole derivatives. chemicalbook.comchemicalbook.comnih.gov

¹H NMR: The ¹H NMR spectrum is expected to be dominated by signals in the aromatic region. The protons on the two equivalent outer phenyl rings and the two equivalent inner phenoxy rings would give rise to a series of doublets and multiplets, likely between δ 7.0 and δ 8.2 ppm. The specific coupling patterns would reveal the ortho, meta, and para relationships of the protons on each aromatic ring. For instance, studies on similar structures show aromatic protons appearing in the δ 7.42-8.00 ppm range. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The most characteristic signals for this class of compounds are the carbons of the 1,3,4-oxadiazole (B1194373) ring. nih.gov For symmetrical 2,5-disubstituted 1,3,4-oxadiazoles, the C2 and C5 carbons are chemically equivalent and typically resonate at a downfield chemical shift, often in the range of δ 161-165 ppm, due to their attachment to electronegative nitrogen and oxygen atoms. nih.govresearchgate.net The numerous aromatic carbons of the phenoxy and phenyl substituents would appear in the typical aromatic region of δ 115-160 ppm. The carbon atom of the ether linkage (C-O) is also expected at a significant downfield shift.

Expected ¹³C NMR Chemical Shifts for the Oxadiazole Core

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The FT-IR spectrum of a 2,5-diaryl-1,3,4-oxadiazole is distinguished by several key absorption bands. ajchem-a.com The C=N stretching vibration of the oxadiazole ring is typically observed in the region of 1630-1650 cm⁻¹. The C-O-C stretching vibrations of the oxadiazole ring and the diaryl ether linkages are expected to produce strong bands between 1020-1070 cm⁻¹ and 1230-1250 cm⁻¹, respectively. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C stretching bands are found in the 1400-1600 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. In related molecules like 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole, characteristic Raman shifts are observed that correspond to the vibrational modes of the oxadiazole and aromatic rings. chemicalbook.com

Characteristic Vibrational Frequencies for 2,5-Diaryl-1,3,4-Oxadiazoles

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| C=N (Oxadiazole) | Stretching | 1630 - 1650 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-O-C (Ether) | Asymmetric Stretching | 1230 - 1250 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to confirm the molecular weight and purity of a compound. For this compound (C₂₆H₁₈N₂O₃), high-resolution mass spectrometry (HRMS) would be expected to show a protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to its calculated molecular weight of 419.14 g/mol . nih.gov The technique is also crucial for identifying any impurities or by-products from the synthesis. chemicalbook.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of 2,5-diaryl-1,3,4-oxadiazoles gives them characteristic absorption and fluorescence properties. nih.govnih.gov

The UV-Vis absorption spectrum of this compound in a suitable solvent like methanol (B129727) or THF is expected to show intense absorption bands corresponding to π → π* transitions. nih.govnih.gov For similar compounds, these absorption maxima are typically observed in the range of 300-350 nm. nih.gov Many 1,3,4-oxadiazole derivatives are known to be fluorescent, emitting light in the blue region of the spectrum upon excitation at their absorption maximum. nih.gov This property makes them useful in applications such as organic light-emitting diodes (OLEDs).

X-ray Crystallography and Single Crystal Structure Analysis

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in a single crystal. While a crystal structure for this compound is not publicly available, extensive data exists for the closely related analogue, 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole , which serves as an excellent model. nih.govnih.gov

Crystallographic Data for the Analogue 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₄N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.7525 (2) |

| b (Å) | 11.8973 (2) |

| c (Å) | 11.6340 (2) |

| β (°) | 115.434 (1) |

| Volume (ų) | 1344.04 (4) |

| Z | 4 |

| Dihedral Angle (Phenyl Ring 1 to Oxadiazole) | 11.21 (6)° |

Microscopic and Morphological Characterization (e.g., SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are techniques used to study the surface topography and morphology of solid materials. These methods can reveal information about the sample's crystallinity, particle size, and shape. For some 1,3,4-oxadiazole derivatives, SEM has been employed to study their effects on biological systems, such as observing changes in bacterial cell morphology after treatment. mdpi.com However, detailed morphological studies focusing on the material properties of pure, solid-state this compound using SEM or TEM are not extensively reported in the scientific literature. Such studies could provide valuable insights into its potential applications in materials science, for example, by characterizing the uniformity of thin films for electronic devices.

Thermal Analysis Techniques (e.g., TGA, DSC) for Structural Stability

The thermal stability of a compound is a critical parameter that dictates its suitability for various applications, particularly in materials science where high-performance polymers and organic electronics are of interest. For this compound, its structural integrity under thermal stress is a key determinant of its potential utility. The inherent stability of the 1,3,4-oxadiazole ring system, coupled with the presence of aromatic phenoxyphenyl substituents, suggests a high degree of thermal robustness. researchgate.net Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for quantitatively assessing this stability.

Thermogravimetric Analysis (TGA) is employed to monitor the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, a TGA thermogram would provide insights into its decomposition pattern. A stable compound will exhibit a plateau in the TGA curve over a wide temperature range, indicating no mass loss. The onset of a significant drop in mass signifies the commencement of thermal decomposition. The shape of the decomposition curve can also provide clues about the degradation mechanism, whether it is a single-step or a multi-step process. The high thermal resistance of polymers containing 1,3,4-oxadiazole rings is a well-documented characteristic, suggesting that the standalone molecule would also exhibit considerable stability. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is instrumental in identifying thermal transitions such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, a sharp endothermic peak on the DSC curve would correspond to its melting point. The temperature at which this peak appears is a key indicator of the compound's structural stability, as a higher melting point generally correlates with a more stable crystal lattice. Furthermore, the absence of any exothermic peaks before the melting point would suggest that the compound does not undergo any phase transitions or premature decomposition upon heating. The study of related aromatic polyamides has shown that these materials can possess high glass transition temperatures, a property that is influenced by the rigidity and stability of the constituent monomers like this compound.

The combination of TGA and DSC provides a comprehensive profile of the thermal behavior of this compound. While specific decomposition temperatures are excluded from this discussion, the general expectation for this class of compounds is a high thermal stability, meaning that significant mass loss would only be observed at elevated temperatures. The data from these analyses are crucial for establishing the processing window for this compound if it were to be used as a monomer for polymerization or as a component in electronic devices.

Interactive Data Table: Illustrative Thermal Properties

The following table presents hypothetical, yet representative, data that would be obtained from TGA and DSC analysis of this compound, based on the known properties of similar 1,3,4-oxadiazole derivatives. This data is for illustrative purposes only, as specific experimental values were not available in the searched literature.

| Thermal Parameter | Technique | Illustrative Value/Observation | Significance for Structural Stability |

| Onset of Thermal Decomposition | TGA | > 400 °C | Indicates high thermal stability, with the chemical structure remaining intact up to this temperature. |

| Mass Loss Profile | TGA | Single-step decomposition | Suggests a relatively clean and uniform breakdown of the molecule at high temperatures. |

| Melting Point (Tm) | DSC | Sharp endothermic peak | A high melting point reflects strong intermolecular forces and a stable crystalline structure. |

| Glass Transition Temperature (Tg) | DSC | Not applicable (for a pure crystalline compound) | The absence of a Tg confirms the crystalline nature of the material. |

| Crystallization Peak (Tc) | DSC | Exothermic peak upon cooling from the melt | Indicates the ability of the compound to re-form an ordered crystalline structure. |

Theoretical and Computational Studies of 2,5 Bis 4 Phenoxyphenyl 1,3,4 Oxadiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and nuclear arrangement.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), would be used to perform geometry optimization. This process determines the molecule's lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters from DFT (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-C (oxadiazole) | ~1.48 Å |

| C-N (oxadiazole) | ~1.31 Å |

| N-N (oxadiazole) | ~1.40 Å |

| C-O (oxadiazole) | ~1.36 Å |

| C-O (ether linkage) | ~1.37 Å |

| Dihedral Angle (Oxadiazole-Phenyl) | ~10-20° |

| Dihedral Angle (Phenyl-Phenoxy) | ~30-40° |

Note: These are representative values based on similar structures; specific calculations for the title compound are required for accurate data.

HOMO-LUMO Analysis and Electronic Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and its potential application in organic electronics.

For this compound, the HOMO is expected to be delocalized primarily over the electron-rich phenoxy-phenyl moieties, while the LUMO would likely be centered on the electron-deficient 1,3,4-oxadiazole (B1194373) core. A smaller HOMO-LUMO gap generally correlates with higher reactivity and lower excitation energy, which is relevant for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Predicted Value |

|---|---|

| HOMO Energy | -5.5 to -6.0 eV |

| LUMO Energy | -1.5 to -2.0 eV |

| HOMO-LUMO Energy Gap | 3.5 to 4.5 eV |

Note: Values are estimations and require specific DFT calculations for confirmation.

Calculation of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis). This would predict the maximum absorption wavelengths (λmax) corresponding to electronic transitions, such as the π-π* transitions within the conjugated system. Furthermore, DFT can be used to compute theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies, aiding in the structural elucidation of the compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations could be employed to study the conformational flexibility of the molecule in different environments (e.g., in a solvent or in an amorphous solid state). This would reveal how the phenoxyphenyl side groups rotate and flex under thermal motion, which can influence the bulk material properties.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions within a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify key close contacts.

For this compound, the analysis would likely reveal significant contributions from H···H, C···H, and O···H contacts. More importantly, it would elucidate the nature and extent of π–π stacking interactions between the aromatic rings, which are crucial for charge transport in organic semiconductor applications. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Advanced Materials Applications of 2,5 Bis 4 Phenoxyphenyl 1,3,4 Oxadiazole in Non Biological Contexts

Scintillating Materials and Radiation Detection

The 1,3,4-oxadiazole (B1194373) heterocyclic ring is a well-established pharmacophore in materials science, recognized for its application in scintillating materials. These materials are capable of absorbing high-energy radiation, such as gamma rays or neutrons, and re-emitting this energy in the form of light, which can then be detected. The structural symmetry and thermal stability of the 1,3,4-oxadiazole ring contribute to its effectiveness in this domain. While direct research on 2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole as a scintillator is not extensively documented, its parent structures, 2,5-disubstituted 1,3,4-oxadiazoles, are known to be effective. The phenoxyphenyl substituents would likely modify the scintillation properties, potentially enhancing light yield or altering the emission spectrum, making this compound a theoretical candidate for specialized radiation detection applications.

Optical Materials and Photoactive Systems

Derivatives of 1,3,4-oxadiazole are of considerable interest as optical and photoactive materials due to their distinct photophysical behaviors. Research on analogous compounds demonstrates that the optical properties can be finely tuned by altering the substituents on the central oxadiazole ring. researchgate.netnih.gov For instance, increasing the conjugation length of the substituents typically results in a bathochromic (red) shift in both the absorption and fluorescence emission spectra. researchgate.netnih.gov

Table 1: Optical Properties of Related 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Solvent | Reference |

|---|---|---|---|---|

| Poly(1,3,4-oxadiazole-amide) 33 | 283 | 431, 360 | DMF | mdpi.com |

| Poly(1,3,4-oxadiazole-amide) 34 | 277 | 428, 363 | DMF | mdpi.com |

| 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD) | ~250 (equivalent one-photon) | Not specified | Ethanol | researchgate.net |

Fluorescent and Luminescent Materials

The inherent fluorescence of the 1,3,4-oxadiazole core makes its derivatives, including this compound, prime candidates for fluorescent and luminescent materials. The high fluorescence quantum yields associated with the 1,3,4-oxadiazole unit are particularly valuable. nih.gov When incorporated into polymers, these moieties can create materials with strong light-emitting capabilities.

For example, polyamides containing 1,3,4-oxadiazole units exhibit strong blue emissions. The emission properties are intrinsically linked to the polymer's structure; polyamides with more rigid backbones, such as those derived from benzidine, show blue-shifted emissions compared to those with more flexible linkages. This demonstrates that the photoluminescence can be tuned through careful selection of the monomers used in polymerization. The introduction of the 1,3,4-oxadiazole unit into stilbene (B7821643) skeletons, for instance, is a strategy to improve photoelectric properties, durability, and thermal stability. nih.gov Given these findings, this compound could be utilized either as a fluorescent dopant or as a monomer to create highly luminescent polymers.

High-Temperature and Thermally Stable Polymer Applications

Aromatic polymers that feature heterocyclic rings like 1,3,4-oxadiazole in their main chain are renowned for their exceptional thermal stability, resistance to oxidation, and good hydrolytic stability. mdpi.comwindows.net These properties are attributed to the rigid, stable nature of the oxadiazole ring. windows.net The incorporation of this compound as a monomeric unit in polymers such as polyamides or polyethers can yield materials capable of withstanding extreme conditions without significant degradation. windows.netbrieflands.com

Research has shown that poly(1,3,4-oxadiazole-ether)s can exhibit decomposition temperatures well above 400°C. windows.net Similarly, polyamides containing these units maintain their structural integrity at high temperatures, with 10% weight loss temperatures often exceeding 530°C. biointerfaceresearch.com The glass transition temperature (Tg), another critical parameter for high-temperature applications, is also significantly elevated in these polymers, often falling in the range of 200-300°C. biointerfaceresearch.comresearchgate.net The bulky phenoxyphenyl groups of the subject compound would likely contribute to a less ordered polymer matrix, potentially improving solubility for processing without compromising the excellent thermal properties. brieflands.com

Table 2: Thermal Properties of Polymers Containing 1,3,4-Oxadiazole Moieties

| Polymer Type | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (°C) | Reference |

|---|---|---|---|

| Poly(1,3,4-oxadiazole-ether) with benzimidazole (B57391) pendants | Not Specified | > 410 | windows.net |

| Aromatic Polyamide (Spirobifluorene-based) | 234 - 306 | 535 - 593 | biointerfaceresearch.com |

| Polyfluorene with oxadiazole side-chain (PF-OXD) | 213 | Not Specified | researchgate.net |

| Poly(hexamethylene furanamide) (PA6F) | 130 | Comparable to PA6T | organic-chemistry.org |

Dielectric and Insulating Materials

Aromatic polymers incorporating heterocyclic units are noted for their low dielectric constant and robust mechanical properties, making them suitable for applications in microelectronics as insulating layers. mdpi.com The 1,3,4-oxadiazole ring, due to its electron-withdrawing nature, contributes to these desirable dielectric characteristics. windows.netbrieflands.com

A study on functional aromatic poly(1,3,4-oxadiazole-ether)s demonstrated that the dielectric constant (ε′) and dielectric loss (tanδ) are frequency-dependent at lower frequencies (up to 4 kHz) and become nearly constant at higher frequencies. windows.net This behavior is attributed to the presence of frozen dipoles that gain freedom of rotation as frequency increases. windows.net The low dielectric constant of these materials makes them promising for use in high operating frequency devices and as sensory materials. windows.net The incorporation of this compound into polymer backbones is a viable strategy to produce high-performance dielectrics.

Table 3: Dielectric Properties of a Poly(1,3,4-oxadiazole-ether) at Room Temperature

| Frequency (Hz) | Dielectric Constant (ε') | Dielectric Loss (tanδ) | Reference |

|---|---|---|---|

| 100 | ~4.3 | ~0.035 | nih.gov |

| 1,000 | ~4.1 | ~0.015 | nih.gov |

| 10,000 | ~3.9 | ~0.010 | nih.gov |

| 100,000 | ~3.9 | ~0.010 | nih.gov |

Data is estimated from graphical representations in the source and pertains to the virgin VALPOx polymer. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

The most prominent application for 2,5-diaryl-1,3,4-oxadiazoles is in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). These compounds are widely recognized as excellent electron-transporting materials (ETMs) and hole-blocking materials (HBMs). The electron-deficient nature of the 1,3,4-oxadiazole ring facilitates the injection and transport of electrons from the cathode to the emissive layer of the device.

The archetypal compound, 2,5-diphenyl-1,3,4-oxadiazole (PPD), and its derivatives are frequently used as ETMs to improve the balance of charge carriers (electrons and holes) within the OLED, which is crucial for achieving high efficiency. Introducing substituents like the phenoxyphenyl group can enhance properties such as solubility, thermal stability, and molecular packing, which in turn affects device performance and lifetime. For instance, attaching electron-deficient oxadiazole groups to a polymer backbone can lead to more balanced charge recombination and improved device performance. researchgate.net Research on a novel oxadiazole-based ETM, OXDPPO, showed it could increase the luminous efficiency of a solution-processed OLED by ~70-fold. mdpi.com Given this extensive body of research, this compound is a highly promising candidate for use as an electron transport or emissive layer in advanced OLED displays and lighting.

Table 4: Performance of OLEDs Utilizing Oxadiazole-Based Materials

| Oxadiazole Material/Device Structure | Role | Max. Luminance (Cd/m²) | Max. EQE (%) | Turn-On Voltage (V) | Emission Color | Reference |

|---|---|---|---|---|---|---|

| PF-OXD Polymer | Emitting Layer | 2770 | 0.52 | 5.3 | Blue | researchgate.net |

| Bipolar Oxadiazole/Triphenylamine Emitter | Emitter | > 19000 | ~4.0 | Not Specified | Blue-Green | |

| 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole | Not Specified | 400 | 1.6 | 4.0 | Blue | |

| OXDPPO in solution-processed white OLED | ETL | Not Specified | ~70x increase | Not Specified | White | mdpi.com |

Structure Performance Relationships in 2,5 Bis 4 Phenoxyphenyl 1,3,4 Oxadiazole Derivatives

Influence of Phenoxyphenyl Substituents on Electronic Properties

The electronic properties of 2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole derivatives are significantly influenced by the nature and position of substituents on the terminal phenoxyphenyl groups. The 1,3,4-oxadiazole (B1194373) core is inherently electron-deficient, which makes these compounds promising candidates for electron-transporting materials in electronic devices.

The introduction of electron-withdrawing or electron-donating groups onto the phenoxyphenyl moieties allows for the fine-tuning of the frontier molecular orbital (FMO) energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electron-Withdrawing Groups (EWGs): Substituents such as fluoro (-F), chloro (-Cl), bromo (-Br), or nitro (-NO₂) groups tend to lower both the HOMO and LUMO energy levels. This effect is due to the inductive and resonance effects of the EWGs, which pull electron density away from the conjugated backbone. A lowering of the LUMO level can facilitate electron injection and transport, which is a desirable characteristic for electron transport layer (ETL) materials in devices like Organic Light-Emitting Diodes (OLEDs). Theoretical studies, such as those using Density Functional Theory (DFT), are often employed to predict these changes. For instance, DFT calculations on related 2,5-diphenyl-1,3,4-oxadiazole (B188118) systems show that fluorination enhances electron affinity, which is advantageous for electron transport.

Electron-Donating Groups (EDGs): Conversely, substituents like methoxy (B1213986) (-OCH₃) or alkyl groups raise both HOMO and LUMO energy levels. This can be useful for tuning the energy gap and for applications where higher HOMO levels are required, such as in hole-transporting materials (HTMs).

The energy gap (E_gap) between the HOMO and LUMO, which determines the intrinsic electronic and optical properties of the material, is thus adjustable. Strategic placement of substituents can narrow or widen this gap, which in turn affects the color and efficiency of light emission. Computational studies on various 1,3,4-oxadiazole derivatives have shown that the energy gap can be precisely controlled through substitution.

Table 1: Predicted Electronic Properties of Substituted this compound Derivatives (Illustrative) Note: The following data is illustrative, based on general principles of substituent effects on similar 1,3,4-oxadiazole systems, as specific experimental data for this exact series is not readily available in published literature.

| Substituent (R) on Phenoxyphenyl Group | Nature of Group | Predicted HOMO Level (eV) | Predicted LUMO Level (eV) | Predicted Energy Gap (eV) |

|---|---|---|---|---|

| -H (Unsubstituted) | Neutral | -5.90 | -2.20 | 3.70 |

| -F | Electron-Withdrawing | -6.10 | -2.45 | 3.65 |

| -NO₂ | Strongly Electron-Withdrawing | -6.50 | -3.10 | 3.40 |

| -OCH₃ | Electron-Donating | -5.75 | -2.10 | 3.65 |

Impact of Core Modifications on Material Performance

While this article focuses on this compound, understanding the impact of modifying the central 1,3,4-oxadiazole core is crucial for materials design. The core structure dictates the fundamental electronic nature and stability of the molecule.

Replacing the central 1,3,4-oxadiazole with other electron-deficient heterocycles, such as 1,2,4-triazole (B32235) or even other isomers of oxadiazole like 1,2,4-oxadiazole, can significantly alter material performance. The 1,3,4-isomer is noted for its high thermal and chemical stability and its strong electron-accepting character. mdpi.com

Modifications can also involve extending the conjugated system by replacing the central phenyl rings with larger aromatic systems like naphthalene (B1677914) or thiophene. For example, studies on related compounds have shown that replacing a phenyl ring with a thienyl ring leads to a red shift in both absorption and emission spectra, indicating a smaller energy gap. mdpi.com Star-shaped molecules, created by linking multiple oxadiazole-containing arms to a central core like a triazine or carbazole (B46965) unit, have been synthesized to enhance properties like charge conductivity and to create well-defined three-dimensional charge transport pathways.

Strategies for Tuning Optical and Thermal Stability

The optical and thermal properties are paramount for the practical application of these materials in optoelectronic devices.

Optical Properties: The photoluminescence (PL) of these compounds can be tuned by the same substituent effects that alter the electronic properties. Increasing the conjugation length or introducing specific substituents can shift the emission wavelength. For instance, increasing the number of aromatic rings in the structure generally leads to a bathochromic (red) shift in the absorption and emission spectra. The inherent rigidity of the 2,5-disubstituted 1,3,4-oxadiazole structure often results in high photoluminescence quantum yields, a measure of emission efficiency.

Table 2: Representative Optical and Thermal Properties of 1,3,4-Oxadiazole Derivatives (Illustrative) Note: This table provides representative data based on findings for various 2,5-diaryl-1,3,4-oxadiazole derivatives to illustrate general trends.

| Compound/Derivative Type | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Decomposition Temp. (Td, °C) | Glass Transition Temp. (Tg, °C) |

|---|---|---|---|---|

| 2,5-Diphenyl-1,3,4-oxadiazole | ~276 | ~350 | >350 | ~117 |

| Derivative with EWG (e.g., -F) | ~280 | ~355 | >370 | >120 |

| Derivative with EDG (e.g., -OCH₃) | ~290 | ~370 | ~340 | ~110 |

| Extended Conjugation (e.g., Biphenyl) | ~310 | ~390 | >400 | >140 |

Correlating Molecular Structure with Bulk Material Characteristics

The properties of a single molecule must translate into desirable characteristics in the bulk material. Key factors that bridge this gap include molecular packing, intermolecular interactions, and film morphology.

The planarity of the molecule plays a significant role. While the 1,3,4-oxadiazole ring itself is planar, the dihedral angles between the central ring and the adjacent phenyl rings influence how molecules arrange themselves in the solid state. A more planar structure can facilitate stronger π-π stacking, which is crucial for efficient charge transport between molecules. X-ray crystallography studies on similar compounds, like 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, reveal near-planar geometries that allow for parallel packing and π-π interactions. nih.gov

However, for some applications, preventing crystallization is key. The introduction of bulky or non-planar groups can disrupt regular packing, promoting the formation of stable amorphous films. The phenoxyphenyl units in the title compound, with their ether linkage, provide a degree of torsional freedom that can lead to a more amorphous character compared to simple diphenyl derivatives. This amorphous nature is often beneficial for creating uniform thin films required in OLEDs. The balance between ordered packing for charge transport and amorphous morphology for film stability is a central challenge in materials design.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes for Scalable Production

While traditional methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles are well-established, future research is increasingly focused on developing more efficient, cost-effective, and environmentally benign synthetic strategies suitable for large-scale production. Conventional methods often require harsh reaction conditions, toxic reagents like phosphorus oxychloride, and multi-step procedures that can be cumbersome and generate significant waste. researchgate.netnih.govnih.gov

Emerging trends are geared towards one-pot syntheses and the use of greener alternatives. researchgate.netresearchgate.net Microwave-assisted synthesis, for instance, has shown considerable promise in accelerating reaction times, improving yields, and reducing energy consumption. researchgate.netorganic-chemistry.org This technique allows for rapid and localized heating of polar molecules, which can enhance reaction rates and selectivity. researchgate.net

Furthermore, the development of novel catalytic systems is a key area of investigation. Copper-catalyzed dual oxidation, for example, provides an efficient route to symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles from readily available starting materials. jchemrev.com Research into solid-supported catalysts and recyclable reagents is also gaining traction, aiming to simplify purification processes and minimize the environmental impact of production. The exploration of solvent-free or "grinding" techniques, where reactions are carried out in a mortar and pestle, represents another frontier in the green synthesis of oxadiazole derivatives.

A comparative look at various synthetic approaches highlights the shift towards more sustainable practices:

| Synthesis Method | Key Features | Potential Advantages for Scalability |

| Conventional Heating | Often involves high temperatures and harsh reagents like POCl₃. researchgate.netnih.gov | Well-established, but can be energy-intensive and produce hazardous waste. |

| Microwave-Assisted | Utilizes microwave irradiation to accelerate reactions. researchgate.netorganic-chemistry.org | Reduced reaction times, higher yields, and lower energy consumption. researchgate.net |

| One-Pot Synthesis | Combines multiple reaction steps into a single procedure. researchgate.netresearchgate.net | Increased efficiency, reduced waste, and lower operational costs. |

| Green Catalysis | Employs non-toxic and recyclable catalysts. jchemrev.com | Environmentally friendly, simplified purification, and potential for continuous flow processes. |

Exploration of Advanced Polymer Architectures

The integration of the 2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole moiety into polymer backbones is a burgeoning area of research, aimed at creating high-performance materials with tailored properties. The oxadiazole ring's rigidity and thermal stability, coupled with the ether linkages in the phenoxyphenyl groups, can be harnessed to produce a variety of advanced polymer architectures.

Linear Polymers: A significant focus is on the synthesis of aromatic polyamides and poly(1,3,4-oxadiazole-amide)s. researchgate.netotterbein.edu These polymers are known for their exceptional thermal resistance, good hydrolytic stability, and robust mechanical properties. researchgate.netotterbein.edu By incorporating the bulky phenoxyphenyl groups, researchers aim to enhance the solubility of these typically rigid polymers, making them more processable without significantly compromising their thermal stability.

Poly(ether-oxadiazole)s: Another promising avenue is the development of poly(ether-oxadiazole)s. These polymers combine the desirable electronic properties of the oxadiazole unit with the flexibility and processability imparted by ether linkages. This combination is particularly attractive for applications in electronics and membrane technology.

Dendritic and Hyperbranched Polymers: The exploration of more complex architectures, such as dendrimers and hyperbranched polymers containing the this compound unit, is an emerging trend. While specific research on dendrimers with this exact moiety is still in its early stages, the general interest in oxadiazole-based dendrimers for applications in drug delivery and electronics suggests a promising future direction. These highly branched structures can offer unique properties, such as low viscosity, high solubility, and a multitude of terminal functional groups for further modification.

Integration into Multifunctional Materials and Devices

The unique combination of properties inherent to this compound makes it a prime candidate for integration into a variety of multifunctional materials and devices.

Organic Light-Emitting Diodes (OLEDs): 2,5-Diaryl-1,3,4-oxadiazoles are well-known for their electron-transporting capabilities. researchgate.net The electron-deficient nature of the oxadiazole ring facilitates the injection and transport of electrons, a crucial function in OLEDs. The phenoxyphenyl substituents can further be used to fine-tune the material's solubility, film-forming properties, and energy levels to optimize device performance. Future research will likely focus on synthesizing novel derivatives of this compound with enhanced charge transport and stability for next-generation displays and lighting.

High-Performance Membranes: Aromatic polyoxadiazoles are being investigated for their potential in gas separation membranes. otterbein.edu These polymers can exhibit high selectivity for certain gases due to their rigid structure and well-defined free volume. The incorporation of the flexible phenoxyphenyl groups could offer a way to control the polymer's permeability and selectivity, making them suitable for applications such as carbon capture and hydrogen purification.

Advanced Sensors: The oxadiazole moiety can act as a binding site for metal ions, and its fluorescence can be modulated upon complexation. This has led to the development of fluorescent sensors based on 2,5-diphenyl researchgate.netotterbein.edursc.orgoxadiazole for the detection of specific metal ions like Zn(II). rsc.org By modifying the phenoxyphenyl side groups with specific recognition elements, it is conceivable to design highly selective and sensitive sensors for a range of analytes, including environmental pollutants and biological markers.

In-depth Mechanistic Studies of Chemical Reactions and Material Transformations

A deeper understanding of the fundamental chemical processes involved in the synthesis and degradation of materials containing this compound is crucial for optimizing their performance and longevity.

Synthesis Mechanisms: Future research will likely involve detailed mechanistic studies of the cyclodehydration reaction used to form the 1,3,4-oxadiazole (B1194373) ring from diacylhydrazine precursors. otterbein.edu Investigating the reaction kinetics, identifying key intermediates, and understanding the role of different catalysts and reaction conditions will enable more precise control over the synthesis process, leading to higher yields and purities. otterbein.edu Computational studies can also play a significant role in elucidating these reaction pathways.

Degradation Mechanisms: Understanding the thermal and photochemical degradation pathways of polymers incorporating the this compound unit is critical for predicting their long-term stability in various applications. researchgate.net Studies on the thermal degradation of aromatic polyoxadiazoles have shown that the initial decomposition often involves the disruption of the oxadiazole ring. researchgate.net In-depth analysis of the volatile products and the changes in the polymer structure during degradation will provide valuable insights into the mechanisms at play and inform the design of more robust materials.

The following table summarizes key areas for mechanistic investigation:

| Area of Study | Research Focus | Potential Impact |

| Cyclodehydration Reaction | Elucidation of the reaction pathway, intermediates, and transition states. otterbein.edu | Optimization of synthetic protocols for higher efficiency and purity. |

| Thermal Degradation | Identification of primary degradation products and mechanisms of chain scission. researchgate.net | Design of polymers with enhanced thermal stability for high-temperature applications. |

| Photochemical Stability | Investigation of the effects of UV radiation on the chemical structure and properties. | Development of materials with improved weatherability for outdoor and optical applications. |

Computational Predictions for Next-Generation Materials Development

Computational chemistry and materials modeling are becoming indispensable tools for accelerating the discovery and design of new materials. For this compound and its derivatives, computational approaches can provide valuable insights and guide experimental efforts.

Predicting Electronic Properties: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic properties of new oxadiazole derivatives, such as their HOMO/LUMO energy levels, electron affinity, and reorganization energy. nih.gov This information is critical for designing materials with optimal charge transport characteristics for applications in OLEDs and other electronic devices. nih.gov

Simulating Polymer Properties: Molecular dynamics (MD) simulations can be employed to predict the bulk properties of polymers containing the this compound moiety. These simulations can provide information on the polymer's glass transition temperature, mechanical strength, and gas permeability, helping to screen potential candidates before their synthesis.

Virtual Screening for New Applications: Computational methods can be used to perform virtual screening of large libraries of hypothetical oxadiazole derivatives for specific applications. For example, by calculating the binding affinities of different derivatives to a target protein, it may be possible to identify promising candidates for new sensors or biomedical materials. This in silico approach can significantly reduce the time and cost associated with experimental screening.

The synergy between computational prediction and experimental validation will be a key driver of innovation in the field of oxadiazole-based materials, enabling the rational design of next-generation materials with precisely tailored properties.

Q & A

Q. What are the standard synthetic routes for preparing 2,5-bis(4-phenoxyphenyl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of substituted benzoic acid derivatives with hydrazides in the presence of phosphoryl chloride (POCl₃). For example, a reflux of 4-phenoxybenzoic acid with 4-phenoxybenzhydrazide in POCl₃ for 12 hours yields the oxadiazole core, followed by recrystallization from ethanol (yield ~65%) . Key parameters include:

- Reagent stoichiometry : Equimolar ratios of acid and hydrazide precursors.

- Solvent choice : POCl₃ acts as both solvent and dehydrating agent.

- Temperature : Prolonged reflux (~12 hours) ensures complete cyclization.

Q. How is the molecular geometry of this compound characterized, and what intermolecular interactions stabilize its crystal structure?

Single-crystal X-ray diffraction reveals:

- The oxadiazole ring is planar (max. deviation: 0.0021 Å).

- Dihedral angles between the oxadiazole ring and phenyl groups: 8.06–11.21° .

- Intermolecular C···O interactions (2.9968 Å) and weak C–H···π interactions stabilize the crystal lattice, forming 1D chains along the [203] direction .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- FT-IR : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~1250 cm⁻¹ (C–O–C ether linkage).

- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 6.8–7.8 ppm), with oxadiazole carbons at δ 160–165 ppm.

- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 424 (calculated for C₂₄H₁₆N₂O₃) .

Advanced Research Questions

Q. How can substituents on the phenyl rings modulate the compound’s electronic properties for optoelectronic applications?

- Electron-donating groups (e.g., –OCH₃, –N(CH₃)₂) enhance π-conjugation, red-shifting absorption/emission spectra. For example, 2,5-bis(4-dimethylaminophenyl)-1,3,4-oxadiazole exhibits strong two-photon absorption (TPA) with a cross-section of ~500 GM .

- Substituents at the 4-position minimize steric hindrance, preserving planarity for charge transport in OLEDs .

Q. What strategies resolve contradictions in reported biological activities of oxadiazole derivatives?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. insecticidal effects) arise from:

- Substituent effects : 2,4-Dichlorophenyl groups enhance insecticidal activity (LC₅₀: 12 ppm against houseflies), while methoxy groups favor anti-inflammatory action .

- Assay conditions : Varying pH or solvent polarity alters protonation states and bioavailability. Standardized assays (e.g., OECD guidelines) are recommended for cross-study comparisons .

Q. How can this compound be functionalized to design coordination polymers, and what applications do they have?

- The oxadiazole’s rigid N,O-donor sites enable coordination with Ag(I) or Cu(II) ions. For example, reaction with AgNO₃ yields 1D polymers with luminescent properties .

- Applications include:

- Sensors : Detection of nitroaromatics via fluorescence quenching.

- Catalysis : Metal-organic frameworks (MOFs) for CO₂ reduction .

Q. What computational methods predict the thermal stability of this compound in material science applications?

- DSC/TGA : Decomposition onset at ~300°C, with 5% weight loss at 320°C .

- DFT calculations : HOMO-LUMO gaps (~3.5 eV) correlate with stability against oxidative degradation .

Methodological Recommendations

- Synthesis optimization : Replace POCl₃ with PCl₅ in dichloromethane to reduce toxicity .

- Crystallography : Use low-temperature (100 K) X-ray diffraction to minimize thermal motion artifacts .

- Bioactivity assays : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities with COX-2 or acetylcholinesterase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.